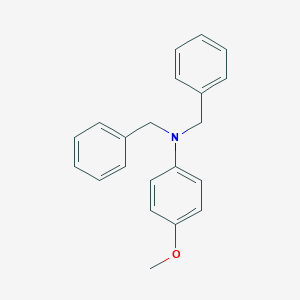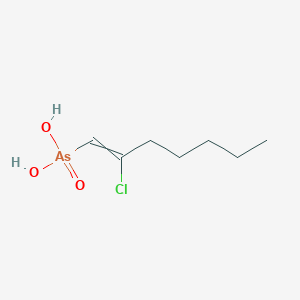
Chloroarsenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroarsenol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is synthesized through a specific process and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
Chloroarsenol has been used in various scientific research applications, including the study of protein structure and function. This compound has been shown to be an effective tool for the modification of cysteine residues in proteins, which can be used to study the role of these residues in protein function. Chloroarsenol has also been used in the study of enzyme activity and the regulation of gene expression.
Mécanisme D'action
Chloroarsenol is an electrophilic reagent that reacts with thiol groups in proteins. This reaction results in the formation of a covalent bond between the Chloroarsenol molecule and the thiol group, which can modify the protein structure and function. Chloroarsenol has been shown to be selective for cysteine residues in proteins, which makes it a useful tool for studying the role of these residues in protein function.
Effets Biochimiques Et Physiologiques
Chloroarsenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of gene expression. This compound has been shown to be toxic to cells at high concentrations, which limits its use in certain applications. However, at lower concentrations, Chloroarsenol has been shown to be a useful tool for studying protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroarsenol has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its ability to modify protein structure and function. However, this compound is toxic to cells at high concentrations, which limits its use in certain applications. Additionally, Chloroarsenol is sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on Chloroarsenol. One area of interest is the development of new methods for the synthesis of Chloroarsenol that are more efficient and cost-effective. Another area of interest is the development of new applications for Chloroarsenol in the study of protein structure and function. Additionally, there is a need for further research on the toxicity of Chloroarsenol and its effects on cells and organisms.
Méthodes De Synthèse
Chloroarsenol is synthesized through a specific process that involves the reaction of arsenic acid with hydrochloric acid. This reaction produces Chloroarsenic acid, which is then converted to Chloroarsenol through a reduction process using sodium borohydride. The resulting Chloroarsenol is a white crystalline solid that is highly soluble in water.
Propriétés
Numéro CAS |
151-07-5 |
|---|---|
Nom du produit |
Chloroarsenol |
Formule moléculaire |
C7H14AsClO3 |
Poids moléculaire |
256.56 g/mol |
Nom IUPAC |
2-chlorohept-1-enylarsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12) |
Clé InChI |
BVLOSGJWCPXUJT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
SMILES canonique |
CCCCCC(=C[As](=O)(O)O)Cl |
Autres numéros CAS |
151-07-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



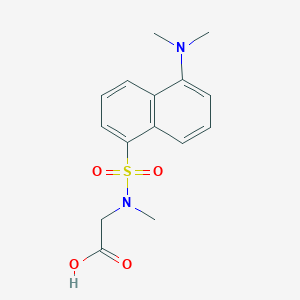
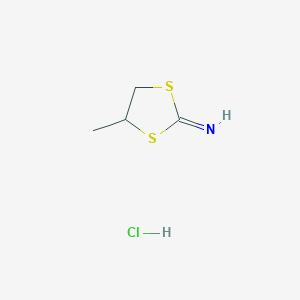
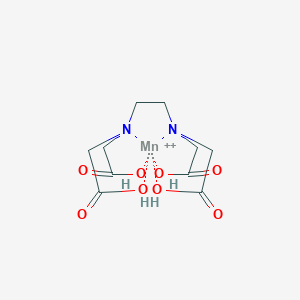
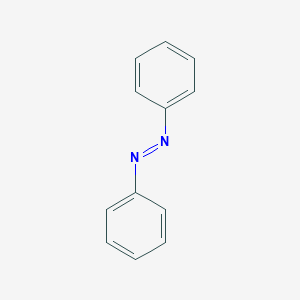
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
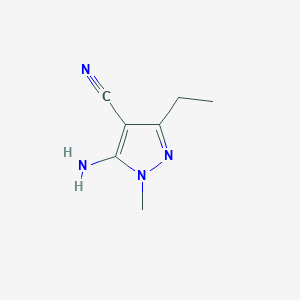
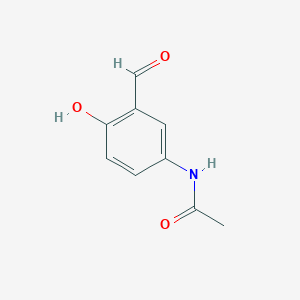
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

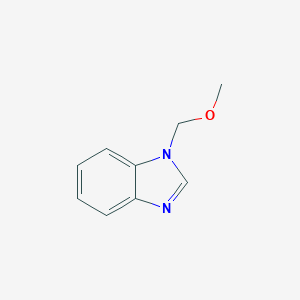
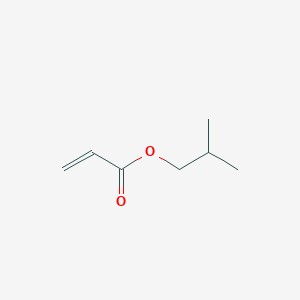
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
